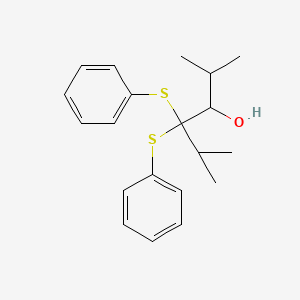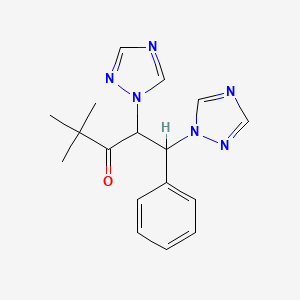
4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one is a complex organic compound featuring a pentan-3-one backbone with two 1H-1,2,4-triazol-1-yl groups and a phenyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of a substituted benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
化学反应分析
Types of Reactions
4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazole groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
The major products depend on the specific reactions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
科学研究应用
4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antifungal or antibacterial agent.
Industry: Utilized in the creation of advanced materials with specific properties.
作用机制
The mechanism of action of 4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one involves its interaction with specific molecular targets. For instance, the triazole groups can bind to metal ions in enzymes, inhibiting their activity. This is particularly relevant in the context of enzyme inhibition, where the compound can block the active site of the enzyme, preventing substrate binding and subsequent catalysis .
相似化合物的比较
Similar Compounds
- 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
- 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-one
Uniqueness
4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one is unique due to its specific substitution pattern and the presence of two triazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
属性
CAS 编号 |
88534-60-5 |
|---|---|
分子式 |
C17H20N6O |
分子量 |
324.4 g/mol |
IUPAC 名称 |
4,4-dimethyl-1-phenyl-1,2-bis(1,2,4-triazol-1-yl)pentan-3-one |
InChI |
InChI=1S/C17H20N6O/c1-17(2,3)16(24)15(23-12-19-10-21-23)14(22-11-18-9-20-22)13-7-5-4-6-8-13/h4-12,14-15H,1-3H3 |
InChI 键 |
UPVYGYVAHARVJE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)C(C(C1=CC=CC=C1)N2C=NC=N2)N3C=NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



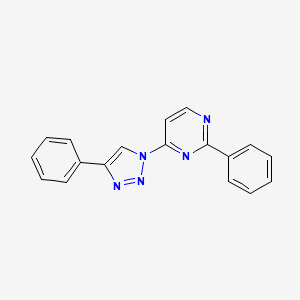
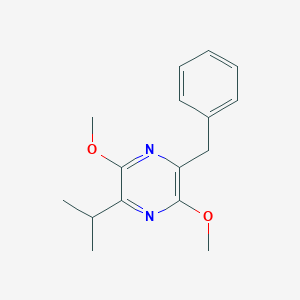
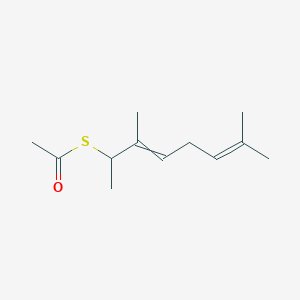

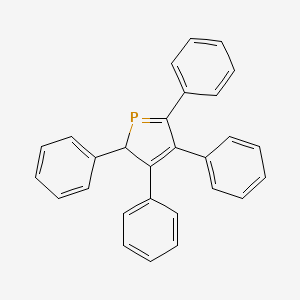
![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)
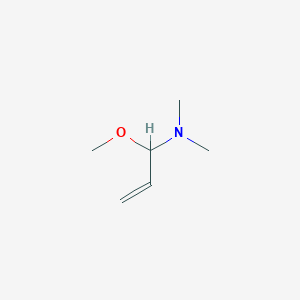

![4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline](/img/structure/B14390514.png)


